molecular formula C15H22N4O4S B12124489 methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate

methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate

Cat. No.: B12124489
M. Wt: 354.4 g/mol
InChI Key: RMRXEZGLFYCLMO-XFXZXTDPSA-N
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Description

Methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate typically involves multi-step organic reactions. The starting materials often include thiazole derivatives, morpholine, and various alkylating agents. The reaction conditions may involve:

    Temperature: Moderate to high temperatures (e.g., 50-150°C)

    Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins

    Pathways: Signal transduction pathways, metabolic pathways

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a][1,3,5]triazin Derivatives: Compounds with similar core structures but different substituents.

    Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups.

Uniqueness

Methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C15H22N4O4S

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (2Z)-2-[3-(3-morpholin-4-ylpropyl)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate

InChI

InChI=1S/C15H22N4O4S/c1-22-13(20)9-12-14(21)19-11-18(10-16-15(19)24-12)4-2-3-17-5-7-23-8-6-17/h9H,2-8,10-11H2,1H3/b12-9-

InChI Key

RMRXEZGLFYCLMO-XFXZXTDPSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CCCN3CCOCC3

Canonical SMILES

COC(=O)C=C1C(=O)N2CN(CN=C2S1)CCCN3CCOCC3

Origin of Product

United States

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